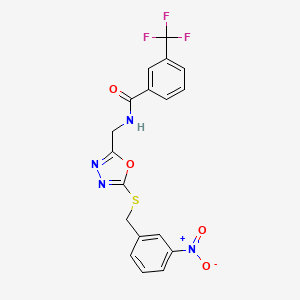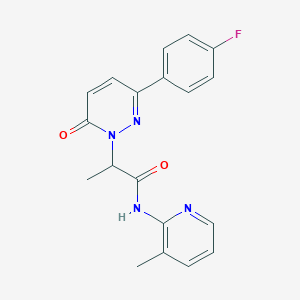
(4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their complex molecular structures and potential for various chemical and biological activities. Such compounds are often studied for their synthesis methods, structural characteristics, reactions, and properties to explore potential applications in fields like materials science, pharmacology, and organic chemistry.
Synthesis Analysis
Synthesis of complex molecules like (4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone often involves multi-step reactions, starting from simpler precursor molecules. Techniques such as photoinduced intramolecular rearrangement, using UV light irradiation in green solvents, have shown high yields and atom efficiency for related compounds (Jing et al., 2018).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations, including Becke's three-parameter exchange functional combined with the Lee—Yang—Parr correlation, are utilized to optimize structures, investigate various bonding features, and analyze vibrational spectra of similar molecules (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical properties of such molecules are influenced by their functional groups, leading to a variety of reactions, including cycloadditions, condensations, and rearrangements. For instance, synthesis routes for analog compounds involve condensation reactions followed by cyclization, demonstrating the compound's reactivity and potential for forming diverse structures (Tang & Fu, 2018).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are key for understanding the compound's behavior in different environments. These properties are determined through empirical studies and can significantly affect the compound's applications and handling (Kang et al., 2011).
Chemical Properties Analysis
Chemical properties are closely tied to the compound's molecular structure, affecting its reactivity, stability, and interactions with other molecules. Studies on similar compounds reveal insights into reactivity patterns, such as susceptibility to oxidation or reduction, and potential for participating in complex chemical reactions (Mohri et al., 2015).
Wissenschaftliche Forschungsanwendungen
Highly Efficient Phosphorescent Ir(III) Complexes
A study by Kang et al. (2011) on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands explored their synthesis, photophysical, and electroluminescent properties, suggesting potential applications in organic light-emitting diodes (OLEDs). This research underscores the importance of chemical synthesis and characterization in developing advanced materials for electronic devices (Kang et al., 2011).
Synthesis via Intramolecular Rearrangement
Jing et al. (2018) developed an environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, achieved by irradiating (E)-3-styrylquinolin-4(1H)-ones under specific conditions. This showcases innovative synthetic routes that enhance yield and efficiency, potentially applicable to related chemical structures (Jing et al., 2018).
DFT Calculations and Electronic Structure Analysis
Halim and Ibrahim (2017) conducted a study on a novel compound, focusing on its synthesis, electronic structure, and properties using Density Functional Theory (DFT) calculations. Such theoretical analyses provide insights into the molecular properties and potential applications of new compounds in various fields (Halim & Ibrahim, 2017).
Discovery of Apoptosis Inducers
Jiang et al. (2008) discovered a series of compounds as potent inducers of apoptosis through a cell- and caspase-based HTS assay. This research highlights the potential therapeutic applications of chemical compounds in inducing programmed cell death for cancer treatment (Jiang et al., 2008).
Eigenschaften
IUPAC Name |
[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-14-4-6-17(12-15(14)2)25-20-18-7-5-16(3)24-21(18)23-13-19(20)22(27)26-8-10-28-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXOJSXLGBGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)
![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)
![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)